N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is a synthetic carbazole-polycyclic hybrid molecule featuring a pyridine-3-carboxamide moiety linked to a 6-methoxy-substituted tetrahydrocarbazole scaffold. The compound’s structure combines a planar aromatic system (pyridine) with a partially saturated carbazole ring, which may influence its pharmacokinetic properties, including solubility and membrane permeability.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-13-7-8-16-15(10-13)14-5-2-6-17(18(14)21-16)22-19(23)12-4-3-9-20-11-12/h3-4,7-11,17,21H,2,5-6H2,1H3,(H,22,23) |
InChI Key |
RXVMTSRPZCRHTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide. One common approach involves the condensation of 6-methoxy-1H-carbazole-3-carboxylic acid with 2-aminopyridine. The reaction typically occurs under acidic conditions, resulting in the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:: N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the carbonyl group or other functional moieties.
Substitution: Substitution reactions at the pyridine or carbazole positions are feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Detailed studies are essential to identify intermediates and final products.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Studying its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of carbazole and pyridine-carboxamide derivatives. Key comparisons include:
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983)
- Substituent : Chloro (Cl) at position 6 vs. methoxy (OCH₃) in the target compound.
- Molecular Weight : 326 g/mol (GSK983) vs. ~339 g/mol (estimated for the target compound).
- Activity: GSK983, synthesized by GlaxoSmithKline, exhibits potent activity against human papillomavirus (HPV) via inhibition of viral replication.
- Stereochemistry : GSK983’s (1R)-configuration is critical for efficacy; its enantiomer (GSK984) shows reduced activity, highlighting the importance of stereochemistry in this class .
Difluoromethyl-Substituted Indan Derivatives (e.g., A.3.33–A.3.39)
- Core Structure : Indan rings replace the carbazole scaffold.
- Substituents : Variants include difluoromethyl, ethyl, propyl, and isobutyl groups.
- Activity : These compounds (e.g., A.3.33–A.3.39) are optimized for antifungal applications, with alkyl chains enhancing lipophilicity and membrane penetration. The difluoromethyl group improves metabolic stability compared to methoxy or chloro substituents .
N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide Oxime
- Substituent : Trifluoromethylphenyl and oxime groups.
- Activity : Demonstrates antibacterial effects against Gram-positive bacteria, likely via disruption of cell wall synthesis. The oxime moiety introduces hydrogen-bonding capacity, differing from the carbazole-linked carboxamides .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (Cl, CF₃) enhance target binding in viral or fungal proteins, while methoxy groups may improve solubility but reduce affinity .
- Alkyl chains (e.g., ethyl, propyl) in indan derivatives increase lipophilicity, correlating with improved antifungal efficacy .
Stereochemical Sensitivity :
- The (1R)-configuration in GSK983 is essential for antiviral activity, underscoring the need for enantioselective synthesis in carbazole derivatives .
Hydrogen-Bonding and Conformation :
- Pyridine-carboxamide moieties participate in hydrogen-bonding networks, critical for interactions with biological targets. Carbazole ring puckering (influenced by substituents) may modulate binding .
Synthetic Accessibility :
- Asymmetric synthesis routes (e.g., those used for GSK983) are feasible for the target compound but require optimization for methoxy introduction .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is a complex organic compound belonging to the class of carbazole derivatives. Its unique structure, featuring a tetrahydrocarbazole moiety linked to a pyridine-3-carboxamide, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 401.5 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 401.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of carbazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Cell Lines Tested : PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma).
- IC values were observed in the low micromolar range (8–20 µM), indicating potent activity against these cancer types .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
- Research Findings : A series of carbazole derivatives demonstrated neuroprotective effects against glutamate-induced neuronal injury in HT22 cells.
- Concentration : Notably, some compounds showed significant protective activity at concentrations as low as 3 µM .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Cell Lines/Models Used |
|---|---|---|
| Anticancer | Inhibition of growth | PA1, PC3, DU145 |
| Neuroprotection | Protection against injury | HT22 neuronal cells |
| Apoptosis Induction | Induces programmed cell death | Various cancer cell lines |
Case Study 1: Antiproliferative Activity
In a study conducted by Akue-Gedu et al., a series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activity. The findings revealed that specific derivatives exhibited IC values in the nanomolar range against pim kinase activity, showcasing their potential as anticancer agents .
Case Study 2: Neuroprotective Mechanisms
Research by Howorko et al. demonstrated that certain carbazole derivatives could significantly reduce neuronal injury induced by oxidative stress. The neuroprotective effect was attributed to antioxidative activity that was independent of glutathione levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
